molecular formula C26H25N3O5 B3541027 2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid

2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid

Cat. No.: B3541027
M. Wt: 459.5 g/mol
InChI Key: UYYYMSSRJPPETB-UHFFFAOYSA-N
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Description

2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid is a compound with significant potential in various scientific research fields. This compound is known for its complex structure and diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions:

    Morpholine Ring Formation: The morpholine ring is introduced through cyclization reactions involving suitable precursors.

    Coupling Reactions: The final coupling of the intermediate compounds to form the target compound is carried out under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving:

    Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycarbonylphenylboronic acid: Known for its use in Suzuki-Miyaura coupling reactions.

    4-Carboxyphenylboronic acid: Utilized in organic synthesis and as a building block for more complex molecules.

    4-Methoxyphenylboronic acid: Employed in various chemical reactions and as a reagent in research.

Uniqueness

2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid is unique due to its complex structure, which allows for diverse chemical modifications and applications. Its combination of functional groups and the presence of the morpholine ring make it distinct from other similar compounds .

Properties

IUPAC Name

2-[[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-17-6-8-18(9-7-17)27-25(31)22-16-19(10-11-23(22)29-12-14-34-15-13-29)28-24(30)20-4-2-3-5-21(20)26(32)33/h2-11,16H,12-15H2,1H3,(H,27,31)(H,28,30)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYYMSSRJPPETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid

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